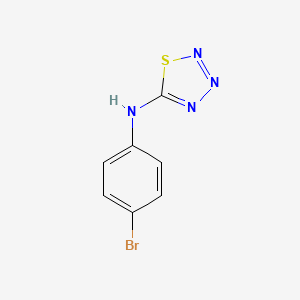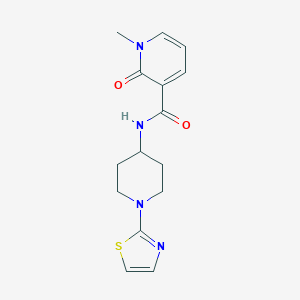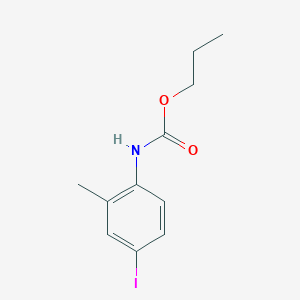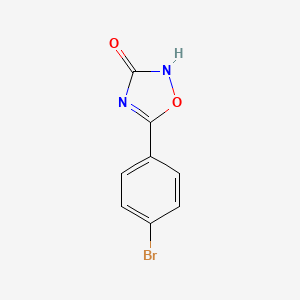
N-(4-bromophenyl)-1,2,3,4-thiatriazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromophenyl)-1,2,3,4-thiatriazol-5-amine is a heterocyclic compound that contains a thiatriazole ring substituted with a 4-bromophenyl group
Wirkmechanismus
Target of Action
Similar compounds have been shown to exhibit antimicrobial and antiproliferative activities . This suggests that the compound may target specific proteins or enzymes involved in microbial growth and cell proliferation.
Mode of Action
This could result in the inhibition of microbial growth or cell proliferation .
Biochemical Pathways
Similar compounds have been shown to block the biosynthesis of certain bacterial lipids . This suggests that N-(4-bromophenyl)-1,2,3,4-thiatriazol-5-amine may interfere with lipid biosynthesis or other related pathways, leading to downstream effects such as the inhibition of microbial growth.
Pharmacokinetics
Similar compounds have shown promising adme properties . These properties can impact the bioavailability of the compound, influencing its efficacy and potential side effects.
Result of Action
Based on the antimicrobial and antiproliferative activities of similar compounds , it can be inferred that the compound may lead to the inhibition of microbial growth and cell proliferation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-1,2,3,4-thiatriazol-5-amine typically involves the reaction of 4-bromoaniline with thiatriazole precursors under specific conditions. One common method involves the cyclization of 4-bromoaniline with thiocarbonyl diimidazole, followed by the introduction of nitrogen sources to form the thiatriazole ring. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-bromophenyl)-1,2,3,4-thiatriazol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation and Reduction: The thiatriazole ring can be oxidized or reduced under specific conditions, altering its electronic properties and reactivity.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with other aromatic groups.
Common Reagents and Conditions
Substitution Reactions: Reagents like n-butyllithium or phenylmagnesium bromide in anhydrous conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as tetrahydrofuran or toluene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
N-(4-bromophenyl)-1,2,3,4-thiatriazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Research: It is used in studies to understand the interactions between heterocyclic compounds and biological targets, aiding in the design of new drugs and therapeutic agents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-bromophenyl)thiazol-2-yl derivatives: These compounds share a similar bromophenyl group but differ in the heterocyclic ring structure.
4-(4-bromophenyl)-thiazol-2-amine: Another compound with a bromophenyl group attached to a thiazole ring, showing similar biological activities.
Uniqueness
N-(4-bromophenyl)-1,2,3,4-thiatriazol-5-amine is unique due to its thiatriazole ring, which imparts distinct electronic and steric properties compared to other heterocycles. This uniqueness makes it a valuable scaffold for developing new compounds with enhanced biological activities and material properties.
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)thiatriazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN4S/c8-5-1-3-6(4-2-5)9-7-10-11-12-13-7/h1-4H,(H,9,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNSRYQMIYXFNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NN=NS2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![9-[(2-fluorophenyl)methyl]-5,7-dimethyl-3-(4-methylphenyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B2751489.png)
![1-(2-hydroxyethyl)-6-(isopentylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2751491.png)

![(2E)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile](/img/structure/B2751493.png)



![N-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)morpholin-4-amine](/img/structure/B2751499.png)
![rac-[(2r,3s)-2-(1-ethyl-1h-imidazol-2-yl)oxolan-3-yl]methanamine dihydrochloride](/img/structure/B2751500.png)

![5-Nitrobenzo[d]thiazole-2-carbonitrile](/img/structure/B2751504.png)
![N-(2,6-dimethylphenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2751505.png)

![6-methoxy-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indole-2-carboxamide](/img/structure/B2751510.png)
